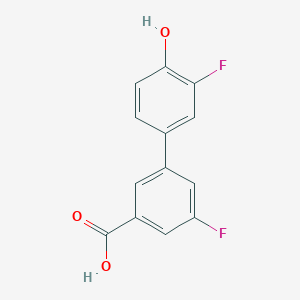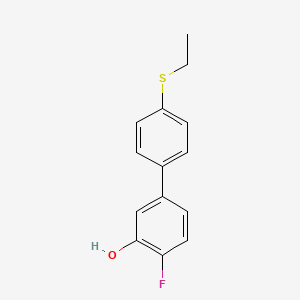
4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% (4-CF-3-FP-95) is a fluorinated phenol compound with potential applications in scientific research and industrial processes. 4-CF-3-FP-95 is a versatile compound that has been studied for its ability to serve as a synthetic intermediate, to act as a catalyst, and to participate in organic reactions. Its unique properties make it an attractive option for laboratory experiments, as well as industrial processes.
作用机制
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% is largely dependent on its application. When used as a synthetic intermediate, 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% acts as an electron-rich species that can react with electron-deficient species to form new compounds. When used as a catalyst, 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% can activate electrophilic species, leading to the formation of new products. When used as a fluorescent probe, 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% can bind to target compounds, leading to a change in its fluorescence.
Biochemical and Physiological Effects
4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, it has been shown to have no adverse effects on the environment when used in industrial processes.
实验室实验的优点和局限性
The main advantage of using 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% in laboratory experiments is its versatility. It can be used as a synthetic intermediate, a catalyst, or a fluorescent probe, allowing for a wide range of applications. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory settings. The main limitation of 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% is its cost, as it is more expensive than other compounds with similar properties.
未来方向
There are a number of potential future directions for the use of 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95%. One potential direction is the development of new synthetic methods for its synthesis. Additionally, it could be explored for its potential use as a catalyst for a wider range of reactions. It could also be studied for its potential to act as a fluorescent probe for the detection of a wider range of compounds. Finally, further research could be conducted to explore its potential biochemical and physiological effects.
合成方法
4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% can be synthesized through a variety of methods. The most common method is a two-step process involving the reaction of 4-fluorophenol with 2-chloro-3-fluorobenzaldehyde to form 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% as a major product. This reaction can be catalyzed by a variety of acids, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. Other methods of synthesis include a one-step reaction of 4-fluorophenol and 2-chloro-3-fluorobenzaldehyde in the presence of a catalyst, or a three-step reaction involving the reaction of 4-fluorophenol with 2-chloro-3-fluorobenzaldehyde and a base such as sodium hydroxide.
科学研究应用
4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has been studied for its potential applications in scientific research and industrial processes. It has been used as a synthetic intermediate in the synthesis of various compounds, such as pharmaceuticals, dyes, and other organic compounds. It has also been used as a catalyst for organic reactions, including Diels-Alder reactions, Friedel-Crafts reactions, and Michael reactions. Additionally, 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has been studied for its potential to act as a fluorescent probe for the detection of various compounds.
属性
IUPAC Name |
2-fluoro-4-(2-fluoro-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-11-5-7(1-3-10(11)13(17)18)9-4-2-8(16)6-12(9)15/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKHKDFCSHNOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684399 |
Source


|
| Record name | 2',3-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-15-5 |
Source


|
| Record name | 2',3-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)
![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)